

Cypyrafluone molecular formula and weight

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Compound of Interest

Compound Name: Cypyrafluone

Cat. No.: B1532948

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Cypyrafluone: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cypyrafluone is a novel herbicide that has demonstrated significant efficacy in controlling a variety of weeds, particularly in wheat fields.^{[1][2]} As a member of the benzoylpyrazole class of herbicides, its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.^{[1][3][4]} This document provides a comprehensive technical overview of **Cypyrafluone**, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Properties

Cypyrafluone is a synthetic compound with the following molecular characteristics:

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₉ ClF ₃ N ₃ O ₃	--INVALID-LINK--
Molecular Weight	441.83 g/mol	[3][4]
IUPAC Name	1-[2-chloro-3-[(3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbonyl]-6-(trifluoromethyl)phenyl]piperidin-2-one	--INVALID-LINK--
CAS Registry Number	1855929-45-1	--INVALID-LINK--

Mechanism of Action: HPPD Inhibition

Cypirafluone's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] HPPD is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[1][3] HGA is a precursor for the biosynthesis of essential molecules in plants, including plastoquinone and tocopherols.

The inhibition of HPPD by **Cypirafluone** leads to a cascade of downstream effects:

- **Depletion of Plastoquinone:** Plastoquinone is a vital cofactor for the enzyme phytylene desaturase, which is involved in the carotenoid biosynthesis pathway.
- **Inhibition of Carotenoid Biosynthesis:** The lack of plastoquinone halts the production of carotenoids.
- **Photo-oxidation of Chlorophyll:** Carotenoids protect chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight.
- **Bleaching and Plant Death:** The degradation of chlorophyll results in the characteristic "bleaching" or whitening of the plant tissues, ultimately leading to growth cessation and death.[1]

Caption: **Cypirafluone**'s inhibition of the HPPD enzyme and its downstream effects.

Efficacy and Target Weeds

Cypyrafluone is effective against a broad spectrum of annual grasses and some broadleaf weeds in wheat.[5] It is particularly effective against species that have developed resistance to other classes of herbicides.[2]

Target Weed Species	Common Name	Efficacy
<i>Alopecurus aequalis</i>	Shortawn foxtail	High
<i>Alopecurus japonicus</i>	Japan foxtail	High
<i>Alopecurus myosuroides</i>	Black-grass	High
<i>Phalaris minor</i>	Little seed canary grass	High
<i>Polypogon fugax</i>	Ditch polypogon	High
<i>Poa annua</i>	Annual bluegrass	High
<i>Stellaria media</i>	Common chickweed	Effective
<i>Capsella bursa-pastoris</i>	Shepherd's-purse	Effective
<i>Brassica campestris</i>	Field mustard	Effective

Experimental Data

Dissipation Kinetics

A study on the dissipation of **Cypyrafluone** in winter wheat fields provided the following data:
[6]

Matrix	Half-life (days)
Soil	1.47 - 1.55
Wheat Plant	1.00 - 1.03

Terminal Residues in Wheat

The same study analyzed the terminal residues of **Cypyrafluone** at harvest:[6]

Application Dose	Wheat Plant Residue (mg/kg)	Grain Residue (mg/kg)
Recommended Dose	0 - 0.0025	Not Detected
1.5x Recommended Dose	0.0044 - 0.0057	0.0049

Experimental Protocols

HPPD Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **Cypyafluone** against *Arabidopsis thaliana* HPPD (AtHPPD).

Caption: Workflow for determining the IC50 value of **Cypyafluone** against HPPD.

Methodology:

- **Expression and Purification of Recombinant AtHPPD:** The gene encoding *Arabidopsis thaliana* HPPD is cloned into an expression vector and transformed into a suitable host (e.g., *E. coli*). The recombinant protein is then expressed and purified using standard chromatographic techniques.
- **Assay Buffer Preparation:** A suitable assay buffer is prepared, typically containing a buffering agent (e.g., potassium phosphate), a reducing agent (e.g., ascorbate) to maintain the active state of the iron cofactor, and other necessary components.
- **Reaction Mixture:** A reaction mixture is prepared containing the assay buffer, a known concentration of the purified AtHPPD enzyme, and varying concentrations of **Cypyafluone**.
- **Reaction Initiation and Incubation:** The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate. The reaction is then incubated at a controlled temperature for a specific period.
- **Measurement of Enzyme Activity:** The activity of the HPPD enzyme is determined by measuring the rate of substrate consumption or product formation. This can be done spectrophotometrically by monitoring the change in absorbance at a specific wavelength.

- **IC50 Calculation:** The concentration of **Cypyrafluone** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Molecular Docking

Molecular docking studies are performed to predict the binding mode of **Cypyrafluone** within the active site of the HPPD enzyme.^{[1][7]}

Methodology:

- **Protein and Ligand Preparation:** The three-dimensional structure of the HPPD enzyme is obtained from a protein data bank or generated through homology modeling. The structure of **Cypyrafluone** is built and optimized using molecular modeling software.
- **Docking Simulation:** A molecular docking program is used to predict the binding poses of **Cypyrafluone** within the active site of the HPPD enzyme. The program explores various conformations and orientations of the ligand and scores them based on their predicted binding affinity.
- **Analysis of Binding Interactions:** The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site metal ion (Fe^{2+}), which contribute to the binding affinity.^{[1][7]} A study found that **Cypyrafluone** forms a bidentate coordination interaction with the Fe^{2+} atom in the active site of HPPD.^{[1][7]}

QuEChERS Method for Residue Analysis in Wheat

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique used for the analysis of pesticide residues in food matrices.^[6]

Caption: A generalized workflow for the QuEChERS method.

Methodology:

- **Sample Homogenization:** A representative sample of wheat (plant or grain) is homogenized to ensure uniformity.

- **Extraction:** A known weight of the homogenized sample is placed in a centrifuge tube. Acetonitrile and a salt mixture (typically magnesium sulfate and sodium chloride) are added. The tube is shaken vigorously to extract the pesticides into the organic solvent.
- **Centrifugation:** The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the supernatant is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences). The tube is shaken and then centrifuged.
- **Analysis:** The final supernatant is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify **Cypyrafluone**.^[6]

Conclusion

Cypyrafluone is a highly effective HPPD-inhibiting herbicide with a well-defined mechanism of action. Its efficacy against a range of problematic weeds in wheat, coupled with its relatively rapid dissipation in the environment, makes it a valuable tool in modern agriculture. The experimental protocols outlined in this document provide a framework for the continued research and development of this and similar compounds.

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